molecular formula C9H14N2O4S B6151931 ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate CAS No. 1015171-02-4

ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate

Cat. No.: B6151931
CAS No.: 1015171-02-4
M. Wt: 246.3
InChI Key:
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Description

Ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C9H14N2O4S. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. The presence of the sulfamoyl group and the ester functionality makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrrole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the pyrrole ring can be esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates of enzymes, leading to enzyme inhibition. This compound may also interact with cellular pathways involved in inflammation and microbial growth, thereby exerting its biological effects.

Comparison with Similar Compounds

Ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:

    Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate: Lacks the sulfamoyl group, making it less effective as an enzyme inhibitor.

    3,5-Dimethyl-1H-pyrrole-2-carboxylic acid: The absence of the ethyl ester group affects its solubility and reactivity.

    4-Sulfamoyl-1H-pyrrole-2-carboxylic acid:

This compound stands out due to the presence of both the sulfamoyl and ester functionalities, which enhance its versatility in chemical reactions and potential biological activities.

Properties

CAS No.

1015171-02-4

Molecular Formula

C9H14N2O4S

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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